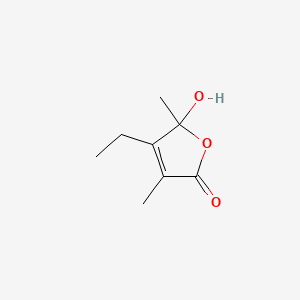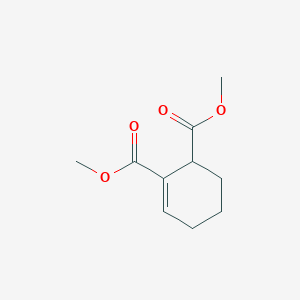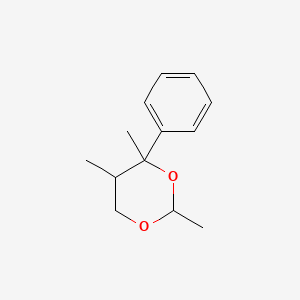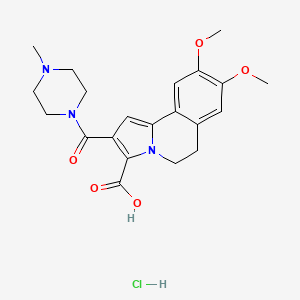
1-Ethoxypyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxypyridin-2(1H)-one is an organic compound that belongs to the pyridinone family It is characterized by a pyridine ring with an ethoxy group attached to the second carbon and a keto group at the first position
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethoxypyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethanol in the presence of a base, such as sodium ethoxide, to form the ethoxy derivative. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
化学反応の分析
Types of Reactions: 1-Ethoxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-hydroxy-2-pyridone.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
科学的研究の応用
1-Ethoxypyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 1-ethoxypyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The ethoxy group and the keto group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its overall biological activity.
類似化合物との比較
2-Pyridone: Lacks the ethoxy group, making it less hydrophobic.
1-Methoxypyridin-2(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxy-2-pyridone: The reduced form of 1-ethoxypyridin-2(1H)-one.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature distinguishes it from other pyridinones and contributes to its specific chemical and biological properties.
特性
CAS番号 |
40775-57-3 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
1-ethoxypyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChIキー |
GSXHNVWNRQPLMI-UHFFFAOYSA-N |
正規SMILES |
CCON1C=CC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




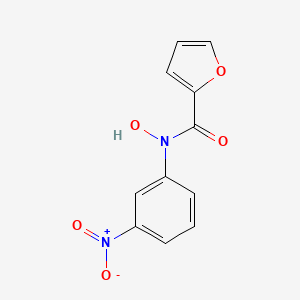
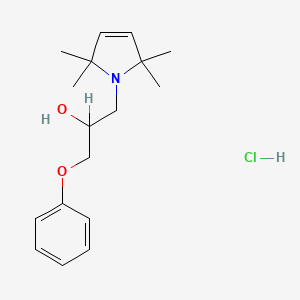
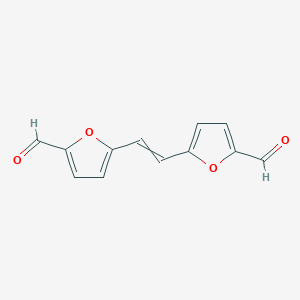


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
